Single C6‑Chain Sulfonates Do Not Exhibit Classical Surfactant Behaviour, Distinguishing Them from C12 LAS
In a controlled study of alkylbenzene sulfonates synthesized from C6 and C8 α‑olefins, single‑chain hexylbenzene sulfonate failed to display typical surfactant properties, whereas the double‑chain analog (sodium di‑hexylbenzene sulfonate) gave a γ_cmc of 32.70 mN m⁻¹, comparable to or better than commercial sodium dodecylbenzene sulfonate (γ_cmc = 36.0 mN m⁻¹) [1]. This finding is a class‑level observation for single‑chain hexylbenzene sulfonates; data for the pure 2‑hexyl isomer are not separately reported.
| Evidence Dimension | Surfactant capability (surface tension reduction at cmc) |
|---|---|
| Target Compound Data | Single‑chain hexylbenzene sulfonate: did not display typical surfactant properties (no γ_cmc reported) |
| Comparator Or Baseline | Commercial sodium dodecylbenzene sulfonate (C12 LAS): γ_cmc = 36.0 mN m⁻¹ |
| Quantified Difference | Qualitative – single‑chain C6 sulfonate lacks micellization‑driven surface activity |
| Conditions | Aqueous solution, sulfonate neutralized to sodium salt; Tenside Surf. Det. 2020 study |
Why This Matters
For procurement, if the intended use is surface‑tension reduction, 2‑hexylbenzene‑1‑sulfonic acid is likely a poor replacement for C12 LAS, avoiding costly mis‑specification.
- [1] Kong, S. et al. Synthesis of Alkylbenzene from Medium‑Chain Olefins Catalyzed by an Acidic Ionic Liquid and the Surface Properties of Their Sulfonate. Tenside Surfactants Detergents 2020, 57 (2), 129–137. DOI: 10.3139/113.110414. View Source
